Cas no 2137734-69-9 (1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-)

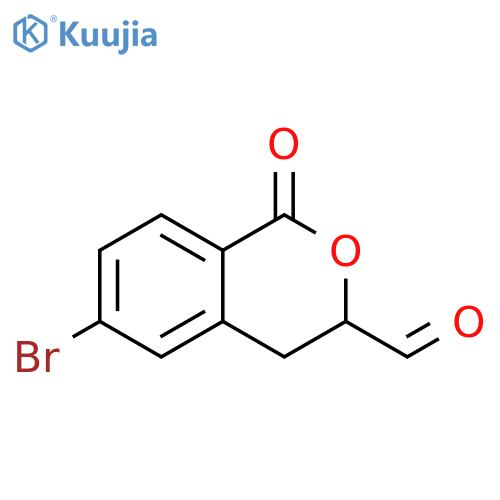

2137734-69-9 structure

商品名:1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-

CAS番号:2137734-69-9

MF:C10H7BrO3

メガワット:255.064782381058

CID:5259249

1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-

-

- インチ: 1S/C10H7BrO3/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,5,8H,4H2

- InChIKey: BLQUFMRUHSWPTO-UHFFFAOYSA-N

- ほほえんだ: C1(C=O)OC(=O)C2=CC=C(Br)C=C2C1

1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-396939-10.0g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 10.0g |

$3929.0 | 2025-03-16 | |

| Enamine | EN300-396939-0.5g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 0.5g |

$877.0 | 2025-03-16 | |

| Enamine | EN300-396939-0.25g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 0.25g |

$840.0 | 2025-03-16 | |

| Enamine | EN300-396939-5.0g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 5.0g |

$2650.0 | 2025-03-16 | |

| Enamine | EN300-396939-0.1g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 0.1g |

$804.0 | 2025-03-16 | |

| Enamine | EN300-396939-2.5g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 2.5g |

$1791.0 | 2025-03-16 | |

| Enamine | EN300-396939-0.05g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 0.05g |

$768.0 | 2025-03-16 | |

| Enamine | EN300-396939-1.0g |

6-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbaldehyde |

2137734-69-9 | 95.0% | 1.0g |

$914.0 | 2025-03-16 |

1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo- 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

2137734-69-9 (1H-2-Benzopyran-3-carboxaldehyde, 6-bromo-3,4-dihydro-1-oxo-) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量